molecular formula C11H16N6O3S B10904888 N-cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10904888
M. Wt: 312.35 g/mol
InChI Key: QLGNQAALYJVTKE-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a nitro-substituted pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids.

The cyclopropyl group is then attached to the pyrazole ring through a cyclopropanation reaction, which involves the addition of a cyclopropyl halide in the presence of a strong base. The final step involves the formation of the hydrazinecarbothioamide moiety by reacting the intermediate compound with thiosemicarbazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclopropanation steps, as well as the development of more efficient catalysts for the cyclopropanation reaction.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include amino-substituted pyrazole derivatives, various hydrazinecarbothioamide derivatives, and cyclopropyl-substituted compounds.

Scientific Research Applications

N~1~-CYCLOPROPYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
  • Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

N~1~-CYCLOPROPYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a cyclopropyl group, a nitro-substituted pyrazole ring, and a hydrazinecarbothioamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C11H16N6O3S

Molecular Weight

312.35 g/mol

IUPAC Name

1-cyclopropyl-3-[3-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C11H16N6O3S/c1-7-6-9(17(19)20)15-16(7)5-4-10(18)13-14-11(21)12-8-2-3-8/h6,8H,2-5H2,1H3,(H,13,18)(H2,12,14,21)

InChI Key

QLGNQAALYJVTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=S)NC2CC2)[N+](=O)[O-]

Origin of Product

United States

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